molecular formula C20H19BrN4O3 B2988127 (5-Bromofuran-2-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1351616-82-4

(5-Bromofuran-2-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2988127
CAS No.: 1351616-82-4
M. Wt: 443.301
InChI Key: PYGYEINMNKNVTF-UHFFFAOYSA-N
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Description

This compound features a methanone core linking a 5-bromofuran-2-yl group to a piperazine ring substituted with a pyrimidin-4-yl moiety bearing a 4-methoxyphenyl group. The bromine atom on the furan ring enhances lipophilicity, while the methoxy group on the phenyl ring may improve solubility and influence electronic interactions in biological systems .

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O3/c1-27-15-4-2-14(3-5-15)16-12-19(23-13-22-16)24-8-10-25(11-9-24)20(26)17-6-7-18(21)28-17/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGYEINMNKNVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Bromofuran-2-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, drawing from various research studies and data sources.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H14BrN3O3\text{C}_{14}\text{H}_{14}\text{BrN}_{3}\text{O}_{3}

This structure features a brominated furan ring, a piperazine moiety, and a pyrimidine derivative, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has suggested several potential effects:

  • Antimicrobial Activity : Compounds containing furan rings have been noted for their antimicrobial properties. For instance, related furan derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt biofilm formation and quorum sensing mechanisms .
  • Anticancer Properties : The presence of the pyrimidine and piperazine structures in similar compounds has been linked to anticancer activity. Studies have indicated that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Neuropharmacological Effects : Piperazine derivatives are often studied for their neuropharmacological effects, including anxiolytic and antidepressant activities. The specific interaction of this compound with neurotransmitter receptors remains an area for further investigation.

Antimicrobial Studies

A study on furan derivatives indicated that certain structural modifications could enhance antibacterial activity. For example, a related compound inhibited biofilm formation in Escherichia coli significantly, suggesting that modifications in the furan structure could yield similar results for our compound .

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant cytotoxicity against cancer cells. A study demonstrated that derivatives with piperazine and pyrimidine rings were effective in reducing cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways .

Neuropharmacological Investigations

Piperazine derivatives have been extensively studied for their effects on serotonin receptors. A recent pharmacological study indicated that compounds with similar configurations could act as selective serotonin reuptake inhibitors (SSRIs), potentially providing therapeutic benefits in treating depression and anxiety disorders .

Data Table: Biological Activities of Related Compounds

Compound NameStructureActivityReference
Furanone DerivativeFuranoneAntimicrobial
Piperazine-Pyrimidine DerivativePiperazine-PyrimidineAnticancer
4-Methoxyphenyl CompoundMethoxyphenylNeuropharmacological

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s key structural regions include:

  • Aromatic/heterocyclic ring systems (furan, pyrimidine, phenyl).
  • Piperazine linker with substituents.
  • Functional groups (bromo, methoxy).

Comparisons with analogues highlight how modifications in these regions affect properties:

Compound Name/Structure Aromatic/Heterocyclic System Piperazine Substituent Pyrimidine Substituent Key Differences/Effects Reference
(5-Bromofuran-2-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone (Target) 5-Bromofuran 6-(4-Methoxyphenyl)pyrimidin-4-yl 4-Methoxyphenyl Baseline for comparison. Bromofuran enhances lipophilicity; methoxy improves solubility. -
1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine 5-Bromo-2-fluorophenyl 4-Methylpiperazine - Replaces furan with fluorophenyl; methylpiperazine reduces steric hindrance.
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Thiophene 4-(Trifluoromethyl)phenyl - Thiophene vs. furan alters electronic properties; trifluoromethyl increases hydrophobicity.
(4-Chloro-2-(trifluoromethyl)phenyl-pyrimidinyl)(piperazinyl)methanone Pyrimidine with chloro-CF3-phenyl Piperazine with sulfonyl substituents 4-Chloro-2-(trifluoromethyl)phenyl Chloro and CF3 groups enhance electronegativity, affecting binding interactions.
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Pyrazole 4-(Trifluoromethyl)phenyl Butan-1-one chain Elongated carbon chain introduces conformational flexibility.

Physicochemical Properties

  • Lipophilicity : The bromine on the furan ring (target) increases logP compared to fluorophenyl () or pyrazole () analogues. The trifluoromethyl group () further elevates hydrophobicity.
  • Solubility : The methoxy group in the target compound likely improves aqueous solubility relative to chloro- or trifluoromethyl-substituted analogues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for (5-bromofuran-2-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone, and how can purity be validated?

  • Methodology :

  • Stepwise coupling : Synthesize the pyrimidine-piperazine core via nucleophilic aromatic substitution (e.g., 6-chloro-pyrimidine reacting with piperazine derivatives under reflux in anhydrous DMF) .
  • Bromofuran incorporation : Use a Buchwald-Hartwig coupling or Ullmann reaction to attach the 5-bromofuran moiety to the methanone group.
  • Purity validation : Employ TLC (Rf ~0.39–0.44 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) for purity assessment. Elemental analysis (C, H, N) should match calculated values within ±0.4% .

Q. How can the crystal structure and molecular conformation of this compound be determined?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in methanol/chloroform. Resolve the structure using SHELX software (R factor <0.05, data-to-parameter ratio >14.0) .
  • Key parameters : Analyze dihedral angles between the bromofuran and pyrimidine rings to assess planarity. Compare with analogous structures (e.g., 3-(4-bromophenyl)furan-2(5H)-one, which showed a 15° torsion angle deviation) .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) of pyrimidine-piperazine-bromofuran derivatives?

  • Methodology :

  • Split-split-plot design : Use randomized blocks to test substituent variations (e.g., methoxy vs. hydroxy groups on the phenyl ring, bromine vs. chlorine on furan). Assign piperazine core modifications (e.g., methyl vs. hydroxyphenyl groups) as subplots .
  • Bioactivity assays : Compare IC50 values in enzyme inhibition (e.g., MRSA antibiotic activity) with structural analogs. For example, 4-(4-hydroxyphenyl)piperazine derivatives showed 2–5× potency differences based on para-substituents .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved for this compound?

  • Methodology :

  • Solubility optimization : Test in DMSO/PBS mixtures (≤0.1% DMSO) to avoid false negatives. Use dynamic light scattering (DLS) to confirm colloidal stability.
  • Metabolic interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess first-pass metabolism. Compare results with 4-methoxy analogs, which showed reduced CYP3A4-mediated deactivation .

Q. What computational approaches predict the environmental fate of this compound?

  • Methodology :

  • EPI Suite modeling : Estimate logP (predicted ~3.2) and biodegradation half-life (t1/2 >60 days). Validate with OECD 301F ready biodegradability tests.
  • Ecotoxicity : Use Daphnia magna acute toxicity assays (LC50 <10 mg/L indicates high risk). Cross-reference with Project INCHEMBIOL’s tiered risk assessment framework .

Critical Notes

  • Safety : Handle with nitrile gloves and fume hood (LD50 data unavailable; analog compounds show moderate acute toxicity) .
  • Data Gaps : No direct ecotoxicity data exists; extrapolate from structurally similar furanones .

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